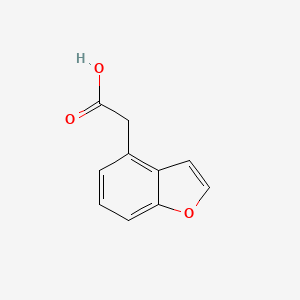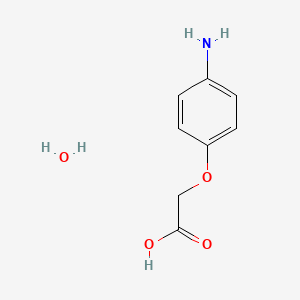
2-(4-Aminophenoxy)acetic acid hydrate
説明
2-(4-Aminophenoxy)acetic acid hydrate (2-APAH) is an important organic compound that has been used in a variety of scientific and medical research applications. It is a derivative of the amino acid phenylalanine, and is an important intermediate for the synthesis of various compounds. Its hydrate form is a white crystalline solid that is soluble in water and other organic solvents. 2-APAH has been used in a number of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a drug or drug precursor.
科学的研究の応用
Anti-mycobacterial Agents
- Phenoxy acetic acid derivatives, including compounds related to 2-(4-Aminophenoxy)acetic acid hydrate, have been evaluated for their anti-mycobacterial activities against Mycobacterium tuberculosis H37Rv. These compounds were synthesized through condensation and reaction processes, showcasing their potential in the development of new anti-mycobacterial agents (Yar, Siddiqui, & Ali, 2006).
Antimicrobial Agents
- Derivatives of phenoxy acetic acid, which are structurally related to this compound, have been synthesized and tested for their antimicrobial properties. These compounds have been shown to exhibit activity against various pathogenic strains, including antibacterial and antitubercular properties (Raja et al., 2010).
pH Sensitive Probes
- Fluorinated o-aminophenol derivatives, closely related to this compound, have been used to develop pH-sensitive probes. These probes are valuable for measuring intracellular pH, highlighting their application in biological and medical research (Rhee, Levy, & London, 1995).
Organometallic Chemistry
- In the field of organometallic chemistry, triorganotin(IV) derivatives of compounds similar to this compound have been synthesized and characterized. These studies contribute to the understanding of metal-organic interactions and the development of new materials and catalysts (Baul et al., 2002).
Environmental Science
- In environmental science, derivatives of phenoxy acetic acid are used in studies involving the adsorption of herbicides from aqueous solutions. Such studies are crucial for understanding and mitigating the environmental impact of herbicides (Aksu & Kabasakal, 2004).
Inorganic Chemistry
- Novel aggregations and complexes of compounds structurally related to this compound have been synthesized and characterized in inorganic chemistry research. This research provides insight into the formation of complex molecular structures (He, 2013).
Food Quality Control
- In food quality control, methods involving capillary electrophoresis coupled with contactless conductivity detection have been developed for determining certain acids and free amino acids in dietary supplements. These techniques can be potentially adapted for substances related to this compound (Duong et al., 2020).
Pharmacology
- In pharmacology, novel phenoxy acetic acid derivatives have been synthesized and evaluated for their in vitro antiviral activity. This research contributes to the development of new antiviral agents and understanding their mechanisms of action (Shahar Yar et al., 2009).
Safety and Hazards
The safety information for 2-(4-Aminophenoxy)acetic acid hydrate includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The signal word for this compound is “Warning” and it is represented by the pictogram GHS07 .
特性
IUPAC Name |
2-(4-aminophenoxy)acetic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.H2O/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5,9H2,(H,10,11);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUFHVPQHNBKTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



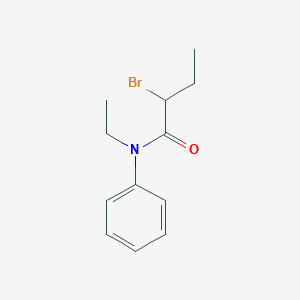

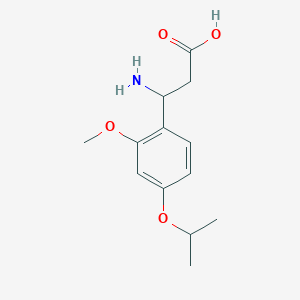
![1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}-4-ethylpiperazine](/img/structure/B3033671.png)
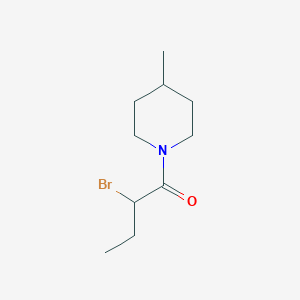

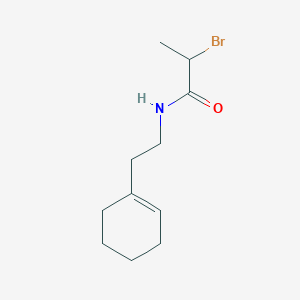

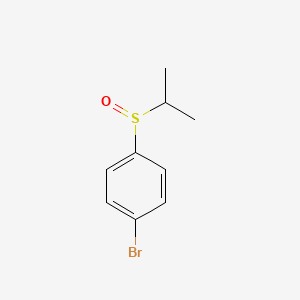
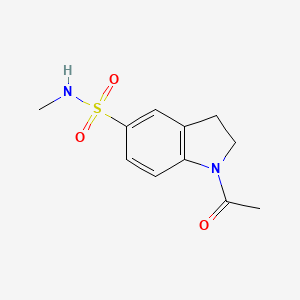

![6'-butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromene]-8'-thione](/img/structure/B3033688.png)
